2-{1-[(5-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains a bromothiophene, which is a thiophene (a sulfur-containing ring) with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and bromothiophene rings, along with the octahydropyrrolo[2,3-c]pyrrole ring system . These rings may allow for conjugation and interesting electronic properties.Chemical Reactions Analysis
The bromine present on the thiophene could potentially be used for further reactions, such as palladium-catalyzed cross-coupling reactions . The pyridine ring is also reactive and can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. For example, bromine atoms are quite heavy, so the compound might have a relatively high molecular weight . The presence of nitrogen in the pyridine ring might make the compound basic .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in organic electronic applications , suggesting that the compound might interact with certain electronic components or materials.
Mode of Action
The compound’s mode of action is likely related to its chemical structure and properties. It may interact with its targets through a process known as Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound might be involved in the synthesis of conjugated donor-acceptor polymers via direct c-h arylation polymerization . This process has received significant interest in organic electronic applications .
Result of Action
The compound’s action could result in the formation of materials with tunable optoelectronic properties, which are useful in various organic electronic applications, such as photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the temperature-dependent absorption of polymer films blended with PC 71 BM was studied for photovoltaic application . .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3S/c17-15-5-4-13(21-15)10-19-8-6-12-9-20(11-14(12)19)16-3-1-2-7-18-16/h1-5,7,12,14H,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQVHFIOIIHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.